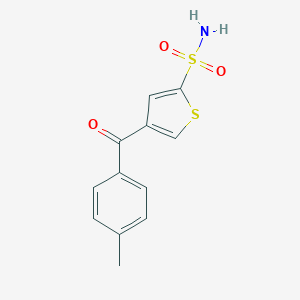
4-(4-methylbenzoyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylbenzoyl)-2-thiophenesulfonamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a 4-methylbenzoyl group attached to the thiophene ring, along with a sulfonamide group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced through Friedel-Crafts acylation, where 4-methylbenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylbenzoyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Aplicaciones Científicas De Investigación
4-(4-Methylbenzoyl)-2-thiophenesulfonamide has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-octyloxyphenyl-N′-(4-methylbenzoyl)thiourea: A thiourea derivative with similar structural features.
N-(4-Methylbenzoyl)-4-benzylpiperidine: A benzoylpiperidine derivative with related chemical properties.
Uniqueness
4-(4-Methylbenzoyl)-2-thiophenesulfonamide is unique due to its specific combination of a thiophene ring, a 4-methylbenzoyl group, and a sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
119018-06-3 |
|---|---|
Fórmula molecular |
C12H11NO3S2 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
4-(4-methylbenzoyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H11NO3S2/c1-8-2-4-9(5-3-8)12(14)10-6-11(17-7-10)18(13,15)16/h2-7H,1H3,(H2,13,15,16) |
Clave InChI |
GYTMHWVFKHLDEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















